1-Ethyl-N-[2-(pyridin-2-YL)ethyl]piperidin-4-amine; tris(maleic acid)
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Overview
Description
1-Ethyl-N-[2-(pyridin-2-yl)ethyl]piperidin-4-amine; tris(maleic acid) is a complex organic compound that features a piperidine ring substituted with an ethyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-[2-(pyridin-2-yl)ethyl]piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Ethyl and Pyridine Groups: The ethyl group and the pyridine ring are introduced through nucleophilic substitution reactions. Common reagents for these steps include ethyl halides and pyridine derivatives.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-N-[2-(pyridin-2-yl)ethyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides for nucleophilic substitution; electrophiles for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Scientific Research Applications
1-Ethyl-N-[2-(pyridin-2-yl)ethyl]piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-[2-(pyridin-2-yl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-N-[2-(pyridin-3-yl)ethyl]piperidin-4-amine: Similar structure but with the pyridine ring substituted at the 3-position.
1-Ethyl-N-[2-(pyridin-4-yl)ethyl]piperidin-4-amine: Similar structure but with the pyridine ring substituted at the 4-position.
1-Methyl-N-[2-(pyridin-2-yl)ethyl]piperidin-4-amine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
1-Ethyl-N-[2-(pyridin-2-yl)ethyl]piperidin-4-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The position of the pyridine ring and the presence of the ethyl group can influence the compound’s reactivity, binding affinity, and overall activity in various applications.
Properties
Molecular Formula |
C26H35N3O12 |
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Molecular Weight |
581.6 g/mol |
IUPAC Name |
but-2-enedioic acid;1-ethyl-N-(2-pyridin-2-ylethyl)piperidin-4-amine |
InChI |
InChI=1S/C14H23N3.3C4H4O4/c1-2-17-11-7-14(8-12-17)16-10-6-13-5-3-4-9-15-13;3*5-3(6)1-2-4(7)8/h3-5,9,14,16H,2,6-8,10-12H2,1H3;3*1-2H,(H,5,6)(H,7,8) |
InChI Key |
BORRBVCHVPDRTA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)NCCC2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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